molecular formula C12H19N3O5 B2713245 N-(2,2-diethoxyethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1351649-09-6

N-(2,2-diethoxyethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2713245
CAS No.: 1351649-09-6
M. Wt: 285.3
InChI Key: SWNXFUHDARUYLY-UHFFFAOYSA-N
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Description

“N-(2,2-diethoxyethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide” is a complex organic compound. It is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and 5-fluorouracil .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions like the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . These methods involve the formation of diastereomeric morpholinone derivatives, which are then transformed into tetrahydroisoquinoline-1-carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The “diethoxyethyl” groups suggest the presence of ether linkages, and the “carboxamide” indicates a carboxylic acid amide functional group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its structure and the properties of similar compounds. It is likely to have a relatively high molecular weight and may have significant polar character due to the presence of the ether and amide groups .

Scientific Research Applications

Synthesis and Characterization

Synthetic Approaches and Derivative Formation : Research has explored synthetic methods leading to compounds with potential biological activities. For instance, novel heterocyclic compounds derived from visnaginone and khellinone demonstrated anti-inflammatory and analgesic properties, indicating the versatility of tetrahydropyrimidine derivatives in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, other studies have focused on the synthesis of dihydropyrimidine and its hybrids, evaluating their potential as non-nucleoside HIV-1 reverse transcriptase inhibitors, showcasing the broad therapeutic potential of these compounds (Devale et al., 2017).

Potential Biological Applications

Antimicrobial and Anticancer Potential : Some derivatives have been synthesized and evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the anticancer potential of the tetrahydropyrimidine scaffold (Hassan, Hafez, & Osman, 2014). Additionally, novel pyrido and thienopyrimidines have been prepared, emphasizing the structural diversity and broad applicability of these compounds in developing new therapeutic agents (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antidiabetic Activity : The antidiabetic properties of dihydropyrimidine derivatives have been investigated, with some compounds showing significant in vitro activity in α-amylase inhibition assays, suggesting potential applications in diabetes management (Lalpara et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care, and appropriate safety precautions should be taken when handling and storing it .

Properties

IUPAC Name

N-(2,2-diethoxyethyl)-3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O5/c1-4-19-9(20-5-2)7-13-10(16)8-6-14-12(18)15(3)11(8)17/h6,9H,4-5,7H2,1-3H3,(H,13,16)(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNXFUHDARUYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C1=CNC(=O)N(C1=O)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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